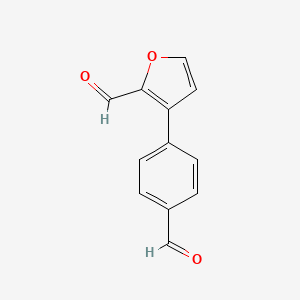
1-(Triphenylmethyl)aziridine-2-carboxylic acid
説明
1-(Triphenylmethyl)aziridine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Triphenylmethyl)aziridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Triphenylmethyl)aziridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Peptides
1-(Triphenylmethyl)aziridine-2-carboxylic acid has been utilized in peptide synthesis. A study by Korn et al. (1994) optimized the synthesis of 1-trityl-2-aziridine-carboxylic acid and its derivatives for the synthesis of N- and C-terminal aziridine-containing peptides. These compounds hold potential as active-site inactivators of cysteine-proteinases (Korn, Rudolph‐Böhner, & Moroder, 1994).
Asymmetric Synthesis
Patwardhan et al. (2005) developed a process for the catalytic asymmetric synthesis of aziridines, highlighting their utility in creating optically pure amines and amino acids. This research underscores the significance of 1-(Triphenylmethyl)aziridine-2-carboxylic acid in asymmetric synthesis (Patwardhan, Pulgam, Zhang, & Wulff, 2005).
Functionalized Aziridine Derivatives
Žukauskaitė et al. (2011) focused on synthesizing functionalized aziridine-2-carboxylic acid derivatives. These derivatives are valuable for their potential biological applications and uses in foldameric applications (Žukauskaitė, Mangelinckx, Buinauskaitė, Šačkus, & Kimpe, 2011).
Catalytic Aziridination
Lu et al. (2007) explored the asymmetric catalytic aziridination reaction using triphenylborate and vaulted binaphthol ligands. This study highlights the process of transforming aziridine-2-carboxylic acid derivatives into various biologically significant compounds (Lu, Zhang, & Wulff, 2007).
Synthesis of Cyclic Analogs
Research by Dubois and Dodd (1993) described the synthesis of optically pure cyclic analogs of aziridine-2-carboxylates starting from D-ribose. This work demonstrates the versatility of aziridine derivatives in synthesizing complex molecular structures (Dubois & Dodd, 1993).
特性
IUPAC Name |
1-tritylaziridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIPZGNIBVSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603240 | |
| Record name | 1-(Triphenylmethyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84771-33-5 | |
| Record name | 1-(Triphenylmethyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-methyl-2-[3-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B8260532.png)
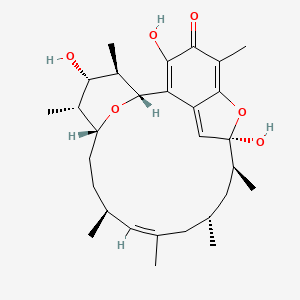


![(15Z)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B8260550.png)

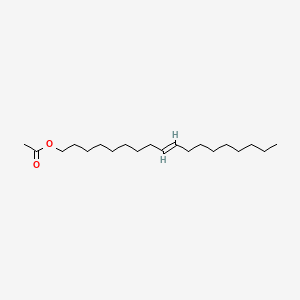
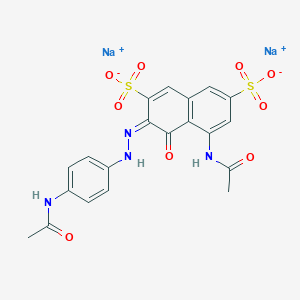
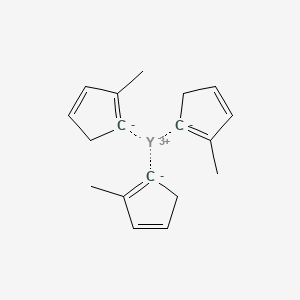
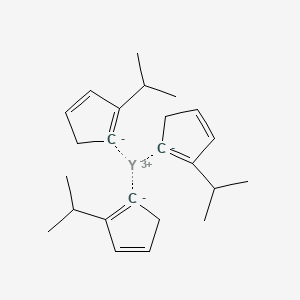

![Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-](/img/structure/B8260585.png)

